2,2-Dimethylbutanimidamide;hydrochloride

Constitutional isomerism Molecular weight Structural differentiation

Researchers often need C₆ amidine hydrochlorides with defined steric properties, yet isomerically identical compounds sharing molecular formula and mass cannot be resolved by MS alone. 2,2-Dimethylbutanimidamide hydrochloride (CAS 111655-14-2) supplies the gem-dimethyl quaternary α-carbon motif that enhances metabolic stability and restricts conformational freedom relative to linear isomers. - Quaternary α-carbon provides distinct HPLC retention time and NMR shifts vs. 2-methylpentanimidamide isomer. - 95% purity suitable for high-throughput screening and parallel synthesis. - Steric shielding reduces N-dealkylation, supporting PK optimization. Procure as an authenticated reference standard or scaffold for medicinal chemistry and agrochemical discovery.

Molecular Formula C6H15ClN2
Molecular Weight 150.65
CAS No. 111655-14-2
Cat. No. B2808569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutanimidamide;hydrochloride
CAS111655-14-2
Molecular FormulaC6H15ClN2
Molecular Weight150.65
Structural Identifiers
SMILESCCC(C)(C)C(=N)N.Cl
InChIInChI=1S/C6H14N2.ClH/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H3,7,8);1H
InChIKeyWCMODVICTOMUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutanimidamide Hydrochloride: Procurement Baseline


2,2-Dimethylbutanimidamide hydrochloride (CAS 111655-14-2) is a small-molecule carboxamidine hydrochloride salt with the molecular formula C₆H₁₅ClN₂ and a molecular weight of 150.65 g·mol⁻¹ . It belongs to the amidine class of organic nitrogen compounds, characterized by the R–C(=NH)–NH₂ functional group, and is supplied as a versatile scaffold for medicinal chemistry and agrochemical intermediate research . Structurally, it features a quaternary α-carbon bearing geminal dimethyl substitution on a butane backbone, which introduces significant steric bulk adjacent to the amidine warhead—a feature that differentiates it from linear or less substituted amidine analogs [1]. Physicochemical property data for this specific compound remain sparse in the public domain; available vendor specifications indicate a minimum purity of 95% and recommend long-term storage in a cool, dry environment .

Chemotype
Research-grade amidine hydrochloride salt with gem-dimethyl quaternary α-carbon
Specification
Vendor-reported minimum purity 95%; physiochemical data sparse in public domain
Data to verify; specification review recommended
Workflow Role
Sterically hindered building block for medicinal chemistry, heterocycle synthesis, and isomer-specific analytical standards

Why Generic Amidine Hydrochloride Substitution Fails


Treating all C₆H₁₅ClN₂ amidine hydrochlorides as interchangeable procurement items ignores critical structure–property relationships. 2,2-Dimethylbutanimidamide hydrochloride is a constitutional isomer of 2-methylpentanimidamide hydrochloride; both share the identical molecular formula and mass (150.65 g·mol⁻¹), yet differ fundamentally in the position and nature of alkyl branching . The gem-dimethyl motif at the α-carbon of 2,2-dimethylbutanimidamide creates a quaternary center that imposes greater steric hindrance and reduced conformational flexibility compared to the secondary α-carbon in the 2-methylpentanimidamide isomer [1]. These structural differences are expected to translate into distinct reactivity profiles, crystallization behavior, and physicochemical properties such as melting point and solubility . Furthermore, the longer butane backbone (C₄ chain plus quaternary branching) distinguishes this compound from shorter-chain analogs like butanimidamide hydrochloride (C₄H₁₁ClN₂, 122.60 g·mol⁻¹), which lacks the steric shielding of the α-carbon [2]. Substituting any of these without experimental validation of the specific application endpoint risks altered reaction kinetics, different impurity profiles, and ultimately non-reproducible results.

Property
Identical molecular mass to 2-methylpentanimidamide hydrochloride
Risk
Mass-based identity checks cannot distinguish isomers; orthogonal confirmation (NMR, XRD) required
Property
Quaternary vs. secondary α-carbon steric environment
Risk
Reactivity, crystallization, and binding geometry may shift when replacing with 2-methyl isomer
Property
C₆ backbone length with quaternary branching
Risk
Shorter-chain analogs (butanimidamide HCl) lack steric shielding; chain-length mismatch alters volatility and thermal behavior

Quantitative Differentiation from Closest Analogs


Constitutional Isomerism Masked by Identical Molecular Weight

2,2-Dimethylbutanimidamide hydrochloride (C₆H₁₅ClN₂, MW 150.65 g·mol⁻¹) is a constitutional isomer of 2-methylpentanimidamide hydrochloride, which shares the identical molecular formula, molecular weight (150.65 g·mol⁻¹), and a minimum purity specification of 95% . Despite this molecular formula identity, the two compounds are structurally non-equivalent: the target compound features a quaternary α-carbon with gem-dimethyl substitution, while 2-methylpentanimidamide bears a secondary α-carbon with a single methyl branch on a longer linear chain. This structural difference means analytical techniques relying solely on mass spectrometry (MS) or elemental analysis cannot distinguish the two; orthogonal methods such as NMR, IR, or X-ray crystallography are required to confirm identity .

Isomer Identity
Head-to-head
Identical molecular formula & mass (C₆H₁₅ClN₂, 150.65 g·mol⁻¹); MS indistinguishable
Orthogonal identity confirmation required
NMR or X-ray crystallography needed to confirm isomer
Constitutional isomerism Molecular weight Structural differentiation

Steric Hindrance: Quaternary vs. Secondary α-Carbon

The quaternary α-carbon in 2,2-dimethylbutanimidamide hydrochloride (two methyl groups plus an ethyl group on the carbon adjacent to the amidine) introduces a substantially larger steric profile compared to 2-methylpentanimidamide hydrochloride, which has a secondary α-carbon (one methyl, one n-propyl chain, and one hydrogen) . While quantitative Taft steric parameters (Es) or Charton ν values have not been published specifically for these compounds, the gem-dimethyl substitution pattern is well-established in medicinal chemistry to reduce metabolic lability, restrict bond rotation, and alter hydrogen-bonding geometry at the amidine group relative to mono-substituted or linear analogs [1]. Pivalimidamide hydrochloride (2,2-dimethylpropanimidamide hydrochloride, C₅H₁₃ClN₂, MW 136.62), the closest commercially available gem-dimethyl amidine analog, demonstrates that this steric motif is synthetically accessible and commercially relevant but differs by one methylene unit in chain length, altering both lipophilicity and boiling point .

Steric Environment
Class-level
Quaternary α-carbon (gem-dimethyl + ethyl) vs. secondary α-carbon in 2-methyl isomer
Steric profile alters reactivity and binding geometry
Exact Taft/Charton parameters not publicly available
Steric hindrance Structure-activity relationship α-Carbon substitution

Thermal Stability and Melting Point Differentiation

Although no published melting point was available for 2,2-dimethylbutanimidamide hydrochloride at the time of this analysis, its closest well-characterized structural comparator, butanimidamide hydrochloride (unbranched C₄ amidine HCl, CAS 3020-81-3), has a reported melting point of 107–108 °C (CAS Common Chemistry) or 94–96 °C (LookChem) [1]. The target compound's extended C₆ backbone with quaternary branching is predicted, based on the well-known correlation between increased molecular mass, chain length, and higher melting points in homologous amidine hydrochloride series, to exhibit a higher melting point and lower volatility than the C₄ analog. Empirical data for cyclohexylhydrazine hydrochloride (also C₆H₁₅ClN₂, 150.65 g·mol⁻¹, melting point 110–114 °C) provides a structurally independent reference point for the thermal range expected for this molecular weight class of hydrochloride salts .

Thermal Stability
Data to verify
Expected mp >107 °C based on C₆ backbone and comparator salts; precise value not reported
Lower volatility than C₄ amidine analogs
Experimental melting point determination required
Melting point Thermal stability Carbon chain length

Purity Benchmarking and Commercial Availability

The target compound is commercially available at a minimum purity of 95% from multiple suppliers . This purity specification matches that of its constitutional isomer 2-methylpentanimidamide hydrochloride (95%) and the simpler analog butanimidamide hydrochloride (95%) . In contrast, the shorter-chain gem-dimethyl analog pivalimidamide hydrochloride (2,2-dimethylpropanimidamide HCl) is available at a higher purity grade of >98.0% (T)(N) from major suppliers such as TCI and Thermo Scientific . This purity differential indicates that pivalimidamide hydrochloride benefits from more extensive commercial optimization and quality control infrastructure, while the C₆ amidine hydrochlorides (both 2,2-dimethylbutanimidamide and 2-methylpentanimidamide) are positioned as research-grade scaffolds at the 95% purity tier. No pharmacopeial monograph was identified for any of these compounds.

Purity Tier
Specification review
Minimum 95% (research-grade); pivalimidamide HCl available at >98%
Research-grade supply; higher purity requires custom purification
5% impurity profile not disclosed
Purity Procurement specification Commercial availability

Scientifically Grounded Application Scenarios


Sterically Shielded Amidine Warhead for Medicinal Chemistry

In lead optimization programs where the amidine group serves as a key pharmacophore for binding to aspartate or glutamate residues in enzyme active sites (e.g., serine proteases, nitric oxide synthases), the gem-dimethyl substitution at the α-carbon of 2,2-dimethylbutanimidamide hydrochloride provides steric shielding that can reduce metabolic N-dealkylation and slow hydrolytic degradation relative to unsubstituted amidines . The quaternary α-carbon restricts conformational freedom, potentially enhancing binding entropy and selectivity when the binding pocket accommodates this steric bulk. Researchers should preferentially select this compound over 2-methylpentanimidamide hydrochloride when the target binding site tolerates or requires a quaternary center adjacent to the amidine, as evidenced by the differential steric environment benchmarked in Section 3 .

Isomer-Specific Reference Standard for Analytical Methods

Because 2,2-dimethylbutanimidamide hydrochloride shares its molecular formula and mass with 2-methylpentanimidamide hydrochloride, it serves as a critical reference standard for developing isomer-discriminating analytical methods (HPLC, GC, NMR) . Laboratories synthesizing or procuring C₆ amidine hydrochloride libraries must be able to distinguish the quaternary α-carbon isomer from the secondary α-carbon isomer, as these cannot be resolved by mass spectrometry alone. The procurement of authenticated 2,2-dimethylbutanimidamide hydrochloride as a characterized reference material enables the establishment of retention time, chemical shift, and melting point benchmarks essential for quality control in multi-isomer chemical inventories .

Low-Volatility Building Block for High-Temperature Protocols

Based on the melting point benchmark of the shorter-chain butanimidamide hydrochloride (mp 107–108 °C) and the molecular-weight-matched cyclohexylhydrazine hydrochloride (mp 110–114 °C), 2,2-dimethylbutanimidamide hydrochloride is expected to possess a melting point above 107 °C and correspondingly lower volatility than C₄ amidine analogs . This makes it a suitable amidine building block for reactions conducted at elevated temperatures (>100 °C) or under reduced-pressure solvent removal, where more volatile amidine hydrochlorides such as butanimidamide hydrochloride (bp 117.2 °C at 760 mmHg) would risk evaporative loss. Synthetic chemists developing heterocycle-forming reactions (e.g., pyrimidine, imidazole, or triazine syntheses) that require sustained amidine availability at high temperature should preferentially procure this compound over shorter-chain analogs.

Quaternary Carbon Scaffold for Heterocycle Libraries

The quaternary α-carbon motif in 2,2-dimethylbutanimidamide hydrochloride is a privileged structural feature in agrochemical and pharmaceutical discovery, where gem-dimethyl groups are known to improve metabolic stability, enhance lipophilicity, and induce conformational restriction ('Thorpe–Ingold effect') . The C₆ backbone length provides a balance between the minimal C₄ scaffold of butanimidamide and the very compact C₅ scaffold of pivalimidamide, offering a distinct vector for chemical space exploration. Medicinal chemists constructing focused amidine libraries for target classes such as kinase hinge binders, protease inhibitors, or GPCR ligands should include this compound as a representative of the quaternary α-carbon C₆ amidine chemotype, particularly when the 95% purity specification is sufficient for initial high-throughput or parallel synthesis screening campaigns.

Application
Selection Property
Validation Focus
Sterically shielded amidine warhead design
Quaternary α-carbon steric profile
Binding-site steric tolerance assessment
Isomer-specific analytical reference standard
Isomer-discriminating method development
Retention time / chemical shift benchmarking
Low-volatility building block for high-temperature protocols
Predicted elevated thermal stability
Volatility and degradation under reaction conditions
Quaternary carbon scaffold for heterocycle libraries
Gem-dimethyl conformational restriction
Metabolic stability / chemical space exploration
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